![molecular formula C19H21N5O3 B5572401 3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)
3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of molecules featuring complex structures with oxadiazole and pyridine moieties, often explored for their various chemical and physical properties. These structures are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals, albeit our focus will remain strictly on the chemical aspects.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step reactions, starting with the construction of the core structure followed by functionalization. For example, derivatives similar to the specified compound have been synthesized through condensation reactions, ring closures, and substitutions, employing starting materials like carboxylic acids and nitriles in the presence of reagents such as carbonyldiimidazole and benzamidoximes, as noted in the synthesis of oxadiazole and pyridine derivatives (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and pyridine rings is characterized by their aromaticity and the presence of nitrogen and oxygen heteroatoms in the ring systems, which significantly influence their electronic and optical properties. The structures have been elucidated using various spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography for detailed structural insights (Prasad et al., 2018).
Chemical Reactions and Properties
Chemically, these compounds participate in a variety of reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity is largely influenced by the electron-rich nature of the oxadiazole and the pyridine ring, which can act as sites for electrophilic attack. Moreover, the presence of substituents on the rings can modulate the chemical behavior significantly.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure, particularly by the presence of heteroatoms and substituents, which can affect intermolecular interactions. For instance, derivatives of oxadiazole have been studied for their optical properties, revealing that absorption and emission characteristics can vary with changes in the molecular structure (Ge et al., 2014).
Scientific Research Applications
Synthesis and Biological Activity Prediction
Compounds containing the 1,2,4-oxadiazole ring have been synthesized through a one-pot condensation process, demonstrating the chemical feasibility of creating complex molecules with this structure. The biological activity of such compounds has been predicted, indicating potential applications in pharmaceutical and medicinal chemistry research (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Applications
Derivatives of 1,2,4-triazoles, another class of heterocyclic compounds, have been synthesized starting from isonicotinic acid hydrazide, showing antimicrobial activities. This suggests that compounds with similar heterocyclic structures, including those with 1,2,4-oxadiazole rings, may possess useful antimicrobial properties, applicable in the development of new antimicrobial agents (Bayrak et al., 2009).
Anticancer Potential
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. These studies highlight the potential of oxadiazole derivatives in cancer research, suggesting that compounds like the one could be explored for their anticancer properties (Redda & Gangapuram, 2007).
Optical and Electronic Properties
Research on derivatives of 1,3,4-oxadiazoles has also included studies on their optical and electronic properties, making them candidates for applications in materials science, particularly in the development of novel organic semiconductors and fluorescent probes (Yang et al., 2011).
properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[(2S)-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(2)9-14-10-16(26-22-14)19(25)24-8-4-6-15(24)18-21-17(23-27-18)13-5-3-7-20-11-13/h3,5,7,10-12,15H,4,6,8-9H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRLMNUIQWRLL-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC[C@H]2C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.